molecular formula C21H15NO2 B1342596 9-Benzylcarbazole-3,6-dicarboxaldehyde CAS No. 200698-05-1

9-Benzylcarbazole-3,6-dicarboxaldehyde

Cat. No.: B1342596
CAS No.: 200698-05-1
M. Wt: 313.3 g/mol
InChI Key: RZSXZJXJVWYRIU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzylcarbazole-3,6-dicarboxaldehyde typically involves the formylation of 9-benzylcarbazole. The reaction conditions often include the use of formylating agents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) under controlled temperatures .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. The key is to maintain the purity and yield of the compound, which is often achieved through careful control of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9-Benzylcarbazole-3,6-dicarboxaldehyde can undergo oxidation reactions, typically forming carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the carbazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the carbazole ring.

Scientific Research Applications

Chemistry: 9-Benzylcarbazole-3,6-dicarboxaldehyde is used as a building block in the synthesis of organic semiconductors and conducting polymers . Its unique structure allows for the development of materials with specific electronic properties.

Biology and Medicine: While direct applications in biology and medicine are less documented, derivatives of carbazole compounds have shown potential in pharmacological research, particularly in the development of anti-cancer and anti-inflammatory agents.

Industry: In the industrial sector, this compound is used in the development of advanced materials for electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells .

Mechanism of Action

The mechanism of action of 9-Benzylcarbazole-3,6-dicarboxaldehyde in its applications is primarily related to its electronic properties. The compound can interact with various molecular targets and pathways, particularly in the context of organic electronics. Its ability to participate in electron transfer processes makes it valuable in the development of semiconducting materials .

Comparison with Similar Compounds

  • 9-Benzylcarbazole-3,6-diformylcarbazole
  • 9-Benzyl-9H-carbazole-3,6-dicarbaldehyde

Comparison: 9-Benzylcarbazole-3,6-dicarboxaldehyde is unique due to its specific formylation at the 3 and 6 positions of the carbazole ring. This structural feature imparts distinct electronic properties, making it particularly useful in organic semiconductor research . Similar compounds may have different substitution patterns, leading to variations in their electronic and chemical behavior.

Properties

IUPAC Name

9-benzylcarbazole-3,6-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO2/c23-13-16-6-8-20-18(10-16)19-11-17(14-24)7-9-21(19)22(20)12-15-4-2-1-3-5-15/h1-11,13-14H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSXZJXJVWYRIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C=O)C4=C2C=CC(=C4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596607
Record name 9-Benzyl-9H-carbazole-3,6-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200698-05-1
Record name 9-Benzyl-9H-carbazole-3,6-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Benzylcarbazole-3,6-dicarboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

7.0 g (27.2 mmol) of 9-benzylcarbazole (4d), 11.8 g (161.4 mmol) of DMF, 4.0 g (29.3 mmol) of zinc chloride, 17.0 g (110.9 mmol) of phosphorus oxychloride and 100 ml of toluene were allowed to react and after treated in the same manner as with Example 1 (1), and treated by silica gel column chromatography (eluent: toluene, and then ethyl acetate) to obtain crystals. These crystals were recrystallized from ethyl acetate toluene to obtain 3.0 g of 3,6-diformyl-9-benzylcarbazole.
Quantity
7 g
Type
reactant
Reaction Step One
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Quantity
11.8 g
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reactant
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17 g
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reactant
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100 mL
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reactant
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[Compound]
Name
Example 1 ( 1 )
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Six
Quantity
4 g
Type
catalyst
Reaction Step Seven

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